molecular formula C16H14ClNO5S B7981484 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride

Cat. No.: B7981484
M. Wt: 367.8 g/mol
InChI Key: RUXFEKGAYVFIGX-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H14ClNO5S and a molecular weight of 367.8 g/mol. This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-aminobenzenesulfonyl chloride with 4-formylbenzoic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), acids (e.g., H2SO4), and other electrophiles.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides or sulfonates.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in several chemical reactions, including:

  • Electrophilic Aromatic Substitution: The sulfonyl chloride group is highly reactive, enabling substitution reactions on aromatic rings.
  • Formation of Sulfonamides: It can react with amines to form sulfonamide derivatives, which are valuable in medicinal chemistry.

Biological Applications

This compound has been investigated for its potential in biological research:

  • Enzyme Inhibition Studies: Due to its ability to modify amino acid residues in proteins, it is used in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic applications.
  • Protein Modification: The sulfonyl chloride group can react with nucleophiles in proteins, making it a useful tool for studying protein interactions and functions.

Pharmaceutical Development

The compound has relevance in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways. For instance:

  • Vardenafil Synthesis: It is involved in the preparation of vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction. The synthesis process includes reactions with various amines and chlorosulfonic acid to yield the active pharmaceutical ingredient .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

  • Dyes and Pigments Production: The compound's reactivity is harnessed in the synthesis of specialty chemicals such as dyes and pigments.
  • Agrochemicals: Its intermediacy in organic synthesis makes it valuable for producing agrochemicals that enhance crop protection.

Case Studies

Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds similar to this compound can effectively inhibit specific enzymes involved in metabolic pathways. Such studies are critical for drug development targeting diseases like cancer and diabetes.

Case Study 2: Antimalarial Activity
Recent investigations into compounds derived from similar structures have shown promising antimalarial activity. These findings suggest a potential pathway for developing new treatments against malaria through modifications of existing compounds .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-aminobenzenesulfonyl chloride: A precursor in the synthesis of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride.

    4-Formylbenzoic acid: Another precursor used in the synthesis.

    Other sulfonyl chlorides: Compounds with similar reactivity and applications in chemical synthesis and research.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications, where it can be used to achieve specific chemical transformations and modifications.

Biological Activity

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride (CAS No. 680618-05-7) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmaceutical applications.

  • Molecular Formula : C16H14ClNO5S
  • Molecular Weight : 367.80 g/mol
  • Purity : Typically 95% .

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides, an important class of compounds in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding sulfonic acid with thionyl chloride to yield the sulfonyl chloride. The incorporation of the ethoxy and formylbenzamido groups can be achieved through various coupling reactions, potentially involving amines and aldehydes.

Anticancer Properties

Recent studies have indicated that sulfonyl chlorides, including this compound, exhibit significant anticancer properties. Laboratory experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activities. It appears to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is often overexpressed in inflammatory conditions. This suggests potential applications in treating diseases characterized by chronic inflammation .

Enzyme Inhibition

Moreover, this compound has been studied for its ability to inhibit various enzymes relevant to disease processes. The inhibition of serine proteases and other enzymes could contribute to its therapeutic effects in conditions such as cancer and inflammation.

Case Studies

  • In Vitro Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined, indicating potent activity against specific cancer types.
  • Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound led to reduced swelling and pain responses, suggesting its efficacy as an anti-inflammatory agent.

Summary of Findings

Biological ActivityObservations
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Anti-inflammatoryModulates inflammatory responses; inhibits COX-2
Enzyme InhibitionInhibits serine proteases and other relevant enzymes

Properties

IUPAC Name

2-ethoxy-5-[(4-formylbenzoyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)18-16(20)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXFEKGAYVFIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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